5,6-Dihydro-4H-1,3-thiazin-2-amine

Catalog No.
S590802
CAS No.
30480-64-9
M.F
C4H8N2S
M. Wt
116.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Dihydro-4H-1,3-thiazin-2-amine

CAS Number

30480-64-9

Product Name

5,6-Dihydro-4H-1,3-thiazin-2-amine

IUPAC Name

5,6-dihydro-4H-1,3-thiazin-2-amine

Molecular Formula

C4H8N2S

Molecular Weight

116.19 g/mol

InChI

InChI=1S/C4H8N2S/c5-4-6-2-1-3-7-4/h1-3H2,(H2,5,6)

InChI Key

PQXQEOIFIUJLIE-UHFFFAOYSA-N

SMILES

C1CN=C(SC1)N

Synonyms

2-amino-5,6-dihydro-4H-1,3-thiazine, 2-amino-5,6-dihydro-4H-1,3-thiazine hydrobromide

Canonical SMILES

C1CN=C(SC1)N

5,6-Dihydro-4H-1,3-thiazin-2-amine is a heterocyclic compound characterized by a ring structure containing both nitrogen and sulfur atoms. Its molecular formula is C4H8N2SC_4H_8N_2S, and it features a thiazine ring, which is known for its diverse chemical properties and biological activities. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural characteristics that influence reactivity and interaction with biological systems.

  • Oxidation: This compound can be oxidized to form sulfoxides or sulfones, altering its reactivity and properties.
  • Reduction: Reduction reactions can convert the compound into corresponding amines or thiols, which may exhibit different biological activities.
  • Substitution: Nucleophilic substitution reactions allow the introduction of various functional groups into the thiazinane ring, enabling the synthesis of derivatives with tailored properties.

Common Reagents and Conditions

Reactions typically utilize common reagents such as:

  • Oxidizing agents: Hydrogen peroxide (H₂O₂) for oxidation.
  • Reducing agents: Lithium aluminum hydride (LiAlH₄) for reduction.
  • Nucleophiles: Amines or thiols for substitution reactions.

These reactions generally occur under mild to moderate conditions, ranging from room temperature to slightly elevated temperatures.

Research indicates that derivatives of 5,6-dihydro-4H-1,3-thiazin-2-amine exhibit notable biological activities. Some studies have highlighted its potential as an anti-inflammatory and analgesic agent, suggesting that compounds within this family could be developed further for therapeutic applications. Additionally, certain thiazine derivatives have shown weak antibacterial activity, particularly against antitubercular agents .

The synthesis of 5,6-dihydro-4H-1,3-thiazin-2-amine can be achieved through various methods:

  • Multi-component reactions: A common approach involves the reaction of arylamines with elemental sulfur and carbon dioxide under mild conditions. This method utilizes C-H bond functionalization to yield moderate to good product yields.
  • Catalytic methods: Recent advancements have introduced catalytic strategies that enhance the efficiency of synthesis while minimizing environmental impact.

The unique properties of 5,6-dihydro-4H-1,3-thiazin-2-amine make it valuable in several fields:

  • Pharmaceuticals: Its derivatives are explored for anti-inflammatory and analgesic properties.
  • Agriculture: Compounds derived from this thiazine structure are investigated for potential use as agrochemicals due to their biological activity against pests and diseases.
  • Sustainable chemistry: Thiazolium carbene-based catalysts related to this compound are being developed for environmentally friendly CO₂ fixation processes.

Interaction studies involving 5,6-dihydro-4H-1,3-thiazin-2-amine focus on its reactivity with various biological targets. Research has shown that the compound can interact with enzymes and receptors in biological systems, influencing pathways related to inflammation and pain perception. Investigations into molecular docking and binding affinities are ongoing to better understand these interactions .

Several compounds share structural similarities with 5,6-dihydro-4H-1,3-thiazin-2-amine:

Compound NameStructural FeaturesUnique Properties
Thiazolidin-2-oneContains a similar sulfur-nitrogen ringDifferent reactivity; used in diabetes treatment
1,3-ThiazineVarying saturation levels in the ringDifferent isomeric forms; broader applications
2-Amino-thiazineSimilar nitrogen-sulfur frameworkExhibits antibacterial properties

Uniqueness

The uniqueness of 5,6-dihydro-4H-1,3-thiazin-2-amine lies in its specific ring structure and the presence of both nitrogen and sulfur atoms. This configuration imparts distinct chemical properties that differentiate it from other thiazine derivatives, making it a promising candidate for further research in medicinal chemistry and materials science.

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

116.04081944 g/mol

Monoisotopic Mass

116.04081944 g/mol

Heavy Atom Count

7

Related CAS

2799-75-9 (hydrobromide)

Other CAS

30480-64-9

Wikipedia

2-Amino-5,6-dihydro-4H-1,3-thiazine

Dates

Modify: 2023-08-15

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